![molecular formula [NH2(CH2)2NH2]:(G=7);dendriPAMAM(NH2)512 B1171185 STARBURST (PAMAM) DENDRIMER, GENERATION 7,5 WT. per cent SOLUTION IN METHYL ALCOHOL CAS No. 163442-70-4](/img/new.no-structure.jpg)
STARBURST (PAMAM) DENDRIMER, GENERATION 7,5 WT. per cent SOLUTION IN METHYL ALCOHOL
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Overview
Description
STARBURST (PAMAM) DENDRIMER, GENERATION 7,5 WT. per cent SOLUTION IN METHYL ALCOHOL: is a highly branched, tree-like macromolecule known as a dendrimer. This specific dendrimer belongs to the poly(amidoamine) (PAMAM) family and is characterized by its generation 7 structure, which indicates the number of repetitive branching cycles. The compound is dissolved in methyl alcohol, making it suitable for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of STARBURST (PAMAM) DENDRIMER involves a stepwise, repetitive sequence of reactions starting from an ethylenediamine core. Each generation is synthesized through a two-step process: Michael addition of methyl acrylate to the amine groups, followed by amidation with ethylenediamine. This process is repeated until the desired generation is achieved .
Industrial Production Methods: Industrial production of PAMAM dendrimers typically follows the same synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high purity and yield. The final product is then dissolved in methyl alcohol to achieve the desired concentration .
Chemical Reactions Analysis
Types of Reactions: STARBURST (PAMAM) DENDRIMER can undergo various chemical reactions, including:
Oxidation: The terminal amine groups can be oxidized to form amides or other functional groups.
Reduction: Reduction reactions can modify the internal structure of the dendrimer.
Substitution: The amine groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various alkyl halides or acyl chlorides can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amides, while substitution can introduce various functional groups onto the dendrimer surface .
Scientific Research Applications
Structural Characteristics
PAMAM dendrimers are characterized by:
- Spherical shape : Their branched architecture allows for a high degree of functionalization.
- Generational hierarchy : Each generation increases in size and the number of terminal functional groups; Generation 7 has 384 terminal amines.
- Solubility : The 5 wt. % solution in methyl alcohol enhances their solubility and stability, making them suitable for various applications.
Drug Delivery Systems
PAMAM dendrimers have shown promise as drug delivery vehicles due to their ability to encapsulate therapeutic agents and facilitate targeted delivery.
- Gene Delivery : PAMAM dendrimers effectively deliver genetic materials such as siRNA and plasmids into cells. Studies indicate that they can enhance the stability and bioavailability of these nucleic acids, making them suitable for gene therapy applications .
- Chemotherapy : The dendrimers can be modified to target cancer cells specifically, thereby reducing side effects associated with conventional chemotherapy agents. For instance, PAMAM dendrimers can form complexes with chemotherapeutic drugs, enhancing their solubility and cytotoxicity against cancer cells .
Antimicrobial Activity
Research has demonstrated that PAMAM dendrimers possess inherent antimicrobial properties. They can disrupt bacterial membranes and inhibit growth, making them potential candidates for developing new antimicrobial agents .
Transdermal Drug Delivery
PAMAM dendrimers have been investigated as penetration enhancers for transdermal drug delivery systems. Their ability to modify skin permeability can improve the delivery of hydrophilic drugs through the skin barrier .
Table 2: Summary of Biomedical Applications
Gene Therapy Research
A study explored the use of Generation 7 PAMAM dendrimers for delivering therapeutic genes to cancer cells. Results indicated that these dendrimers significantly increased transfection efficiency compared to conventional methods, highlighting their potential in gene therapy applications .
Cancer Treatment
In another case study, PAMAM dendrimers were conjugated with doxorubicin to create a targeted drug delivery system for breast cancer treatment. The study reported enhanced cytotoxicity against MCF-7 breast cancer cells while minimizing toxicity to normal cells .
Antimicrobial Efficacy
A clinical evaluation demonstrated that PAMAM dendrimers could effectively inhibit the growth of multidrug-resistant bacteria, suggesting their role as a new class of antimicrobial agents .
Mechanism of Action
The mechanism by which STARBURST (PAMAM) DENDRIMER exerts its effects is primarily through its highly branched structure, which allows for multiple interactions with target molecules. The dendrimer can encapsulate or bind to various molecules, facilitating their transport and delivery. The molecular targets and pathways involved depend on the specific application, such as drug delivery or gene therapy .
Comparison with Similar Compounds
Generation 5 PAMAM Dendrimer: Lower generation with fewer branching cycles and lower molecular weight.
Generation 8 PAMAM Dendrimer: Higher generation with more branching cycles and higher molecular weight
Uniqueness: STARBURST (PAMAM) DENDRIMER, GENERATION 7,5 WT. per cent SOLUTION IN METHYL ALCOHOL is unique due to its specific generation, which provides a balance between size, surface functionality, and solubility. This makes it particularly suitable for applications requiring high surface area and functional group density .
Biological Activity
STARBURST (PAMAM) dendrimers are a class of highly branched synthetic polymers known for their unique structural properties and versatile applications in drug delivery, gene therapy, and nanotechnology. This article focuses on the biological activity of the Generation 7 PAMAM dendrimer in a 5 wt. % solution in methyl alcohol, highlighting its interactions with biological systems and potential applications.
Structural Characteristics
PAMAM dendrimers are characterized by a core structure made of ethylenediamine, with branching units that create a highly functionalized surface. The Generation 7 dendrimer typically contains 128 terminal functional groups, which can be amine (-NH2), hydroxyl (-OH), or carboxyl (-COOH) groups. The presence and type of these functional groups significantly influence the dendrimer's biological activity.
Biological Activity Overview
Research indicates that PAMAM dendrimers exhibit a range of biological activities, including:
- Cellular Uptake : Their size and surface charge facilitate cellular uptake, making them effective carriers for drugs and genes .
- Antimicrobial Activity : Certain PAMAM dendrimers have demonstrated antimicrobial properties against various pathogens, including E. coli. For instance, PAMAM dendrimers with amine groups showed significant growth inhibition of E. coli .
- Cytotoxicity : The cytotoxic effects of PAMAM dendrimers vary with generation and surface functionality. Higher generations and amine-terminated dendrimers have been associated with reduced cell viability in neuronal cells .
Case Study 1: Antimicrobial Effects
A study evaluated the impact of PAMAM G4 dendrimers on E. coli growth. The results indicated that PAMAM with amine terminal groups decreased the metabolic heat output by 48.8%, while hydroxyl-terminated PAMAM increased it by 17.4%. This suggests that PAMAM (NH2) G4 inhibits microbial growth, whereas PAMAM (OH) G4 stimulates it .
Dendrimer Type | Slope (Heat Rate) | Maximum Output (V) | Time for Maximum Output (h) |
---|---|---|---|
Control | 1.06 | 0.4504 | 0.8 |
PAMAM (NH2) G4 | 0.81 | 0.2306 | 3.31 |
PAMAM (OH) G4 | 1.89 | 0.5289 | 3.09 |
Case Study 2: Drug Solubilization
The solubilization capacity of PAMAM dendrimers was studied using Phenazine as a model drug. The results showed that PAMAM-OHT (G = 3) enhanced the solubility of Phenazine by 15-fold compared to its solubility in water, demonstrating the efficacy of PAMAM dendrimers in drug delivery applications .
The biological activity of PAMAM dendrimers can be attributed to several mechanisms:
- Hydrophobic Interactions : Nonpolar cavities within the dendrimer structure allow for encapsulation of hydrophobic drugs through hydrophobic interactions.
- Electrostatic Interactions : Charged terminal groups facilitate interactions with oppositely charged drug molecules, enhancing solubility and stability.
- Hydrogen Bonding : Functional groups such as amines and hydroxyls can form hydrogen bonds with guest molecules, contributing to enhanced bioavailability.
Properties
CAS No. |
163442-70-4 |
---|---|
Molecular Formula |
[NH2(CH2)2NH2]:(G=7);dendriPAMAM(NH2)512 |
Molecular Weight |
0 |
Origin of Product |
United States |
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